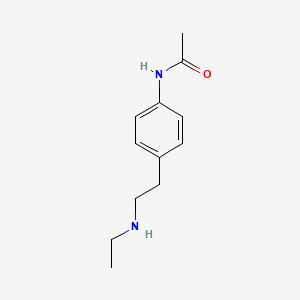

n-(4-(2-(Ethylamino)ethyl)phenyl)acetamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

N-[4-[2-(ethylamino)ethyl]phenyl]acetamide |

InChI |

InChI=1S/C12H18N2O/c1-3-13-9-8-11-4-6-12(7-5-11)14-10(2)15/h4-7,13H,3,8-9H2,1-2H3,(H,14,15) |

InChI Key |

WCTDKJUEXIAREV-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCC1=CC=C(C=C1)NC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Preparation of N 4 2 Ethylamino Ethyl Phenyl Acetamide

Retrosynthetic Dissection of the Compound's Molecular Architecture

A retrosynthetic analysis of N-(4-(2-(ethylamino)ethyl)phenyl)acetamide logically deconstructs the molecule into readily available starting materials. The primary disconnection point is the amide bond, which is a common and reliable transformation in organic synthesis. This initial break yields acetic acid (or a derivative) and the precursor amine, 4-(2-(ethylamino)ethyl)aniline.

Further disconnection of the 4-(2-(ethylamino)ethyl)aniline intermediate can proceed via two main pathways:

Disconnection of the ethylamino group: Breaking the C-N bond of the secondary amine points to a primary amine, 4-(2-aminoethyl)aniline, and an ethylating agent like ethyl halide.

Disconnection of the ethylphenyl group: A C-N bond cleavage between the ethyl group and the benzene (B151609) ring is also conceivable, leading back to N-acetylethylenediamine and a suitable phenyl precursor. However, a more practical approach involves disconnecting the C-C bond of the side chain's ethyl group. A more common strategy involves starting with a functionalized benzene ring.

A plausible and efficient retrosynthetic pathway begins with 4-nitrophenethyl alcohol. This starting material can be manipulated through a series of standard organic transformations to build the target molecule. The key steps would involve:

Amide formation: Acetylation of an aniline (B41778) derivative.

Side-chain construction: Introduction and modification of the 2-(ethylamino)ethyl group.

Functional group interconversion: Reduction of a nitro group to an amine.

This systematic deconstruction allows for a flexible and convergent synthetic strategy, enabling the preparation of the target compound from simple, commercially accessible precursors.

Development and Optimization of Synthetic Pathways to the Amide Linkage

The formation of the amide bond is the cornerstone of the synthesis of this compound. Various methods have been developed for this crucial transformation, ranging from traditional approaches to modern catalytic systems.

The most direct method for forming the amide linkage involves the reaction of a primary or secondary amine with a carboxylic acid derivative. In the context of synthesizing this compound, this would typically involve the acetylation of a 4-(2-(ethylamino)ethyl)aniline precursor.

Commonly employed methods include:

Reaction with Acyl Chlorides: Acetyl chloride is a highly reactive acetylating agent that readily reacts with amines to form acetamides. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. ucl.ac.uk

Reaction with Acetic Anhydride (B1165640): Acetic anhydride is another effective acetylating agent. The reaction is often performed in a suitable solvent and may be catalyzed by an acid or a base.

Carbodiimide-Mediated Coupling: Coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) are widely used to facilitate the reaction between a carboxylic acid (acetic acid) and an amine. ucl.ac.uknih.gov These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often used in conjunction with carbodiimides to improve reaction efficiency and suppress side reactions.

The choice of method often depends on the scale of the reaction, the sensitivity of the substrates to the reaction conditions, and cost considerations.

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acyl Chloride | Acetyl Chloride, Base (e.g., Pyridine, Triethylamine) | Inert solvent (e.g., DCM, THF), 0°C to room temperature | High reactivity, generally high yield | Moisture sensitive, produces corrosive HCl byproduct |

| Acetic Anhydride | Acetic Anhydride | Neat or in a solvent, often with heating or a catalyst | Less moisture sensitive than acyl chlorides, readily available | Can be less reactive, may require harsher conditions |

| Carbodiimide Coupling | Acetic Acid, EDC or DCC, optional additive (e.g., HOBt) | Inert solvent (e.g., DMF, DCM), room temperature | Mild reaction conditions, suitable for sensitive substrates | Stoichiometric waste products, cost of reagents |

The synthesis of the required precursor, 4-(2-(ethylamino)ethyl)aniline, involves strategic functionalization of a benzene ring. A common starting point is a substituted nitrobenzene, as the nitro group can be readily reduced to an amine at a later stage.

A potential synthetic route could commence with 4-nitrophenethyl alcohol. The steps might include:

Activation of the alcohol: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide (e.g., by reaction with thionyl chloride or phosphorus tribromide).

Nucleophilic substitution: The resulting activated intermediate can then undergo nucleophilic substitution with ethylamine (B1201723) to introduce the ethylamino group.

Reduction of the nitro group: The nitro group is then reduced to a primary amine. Common reducing agents for this transformation include tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas), or iron in acetic acid. researchgate.net

Acetylation: The final step would be the selective acetylation of the aromatic primary amine in the presence of the secondary amine on the side chain. The higher nucleophilicity of the aromatic amine under certain conditions can allow for selective reaction, or a protecting group strategy might be employed if selectivity is an issue.

An alternative strategy involves starting with 4-aminophenethylamine. This would involve:

Protection of the primary amines: Both the aromatic and aliphatic primary amines would likely need to be protected to allow for selective functionalization.

N-Ethylation: Selective ethylation of the aliphatic amine.

Deprotection: Removal of the protecting groups.

Selective N-Acetylation: Acetylation of the aromatic amine.

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. rsc.org For amide bond formation, this has led to the exploration of various catalytic and green chemistry approaches. ucl.ac.ukresearchgate.netsigmaaldrich.com

Catalytic Amidation: Boric acid and its derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids and amines, often under solvent-free conditions. researchgate.net This method avoids the use of stoichiometric activating agents and reduces waste generation. Metal-based catalysts, including those based on ruthenium, iron, and nickel, have also been developed for amide synthesis. nih.govsigmaaldrich.comnih.gov

Enzymatic Synthesis: Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to catalyze the formation of amide bonds under mild conditions. nih.gov These enzymatic methods are highly selective and operate in environmentally benign solvents, offering a green alternative to traditional chemical methods.

Green Solvents: The use of hazardous solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) is being increasingly replaced by greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where applicable. ucl.ac.uknih.gov

Electrosynthesis: Electrochemical methods for amide synthesis are also gaining traction as a green approach. rsc.org These methods can reduce the need for chemical oxidants or reductants, minimizing waste.

| Approach | Example Catalyst/System | Advantages |

|---|---|---|

| Boric Acid Catalysis | Boric Acid (B(OH)₃) | Inexpensive, low toxicity, often solvent-free. researchgate.net |

| Enzymatic Synthesis | Candida antarctica lipase B (CALB) | High selectivity, mild conditions, biodegradable catalyst. nih.gov |

| Metal Catalysis | Ruthenium, Iron, or Nickel complexes | High efficiency, can enable novel reaction pathways. nih.govsigmaaldrich.com |

| Use of Green Solvents | 2-MeTHF, CPME, Water | Reduced environmental impact and toxicity. ucl.ac.uknih.gov |

Scale-Up Considerations for Research Quantity Production

Transitioning the synthesis of this compound from a laboratory scale to the production of larger research quantities requires careful consideration of several factors:

Cost and Availability of Reagents: For larger scale synthesis, the cost of starting materials, reagents, and catalysts becomes a critical factor. Methods that utilize inexpensive and readily available chemicals are preferred. For instance, using thionyl chloride or n-propylphosphonic acid anhydride (T3P) for amidation is often more cost-effective than using expensive coupling reagents like HATU. ucl.ac.uk

Reaction Conditions and Safety: Reactions that require extreme temperatures, high pressures, or the use of highly toxic or pyrophoric reagents are less desirable for scale-up. The exothermic nature of some reactions, such as nitration or reactions involving acyl chlorides, must be carefully controlled with appropriate cooling and monitoring. jcbsc.org

Work-up and Purification: Purification by column chromatography, which is common in a laboratory setting, is often impractical and expensive on a larger scale. Developing procedures that allow for purification by crystallization or extraction is highly advantageous.

Waste Management: Large-scale synthesis generates significant amounts of waste. Green chemistry principles, such as using catalytic rather than stoichiometric reagents and minimizing solvent use, are important for reducing the environmental impact and disposal costs. ucl.ac.ukresearchgate.net

Process Efficiency: Optimizing reaction times, temperatures, and concentrations to maximize yield and throughput is crucial for efficient production.

By carefully evaluating these factors, a robust, safe, and cost-effective process for the research quantity production of this compound can be developed.

Advanced Spectroscopic and Structural Elucidation of N 4 2 Ethylamino Ethyl Phenyl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom within N-(4-(2-(Ethylamino)ethyl)phenyl)acetamide can be mapped, confirming the connectivity and constitution of the molecule.

Based on the structure, the following table outlines the predicted ¹H NMR chemical shifts.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1' (CH₃-ethylamino) | ~1.1 | Triplet | 3H |

| H-2' (CH₂-ethylamino) | ~2.7 | Quartet | 2H |

| H-α (Ar-CH₂) | ~2.8 | Triplet | 2H |

| H-β (N-CH₂) | ~2.9 | Triplet | 2H |

| H-2, H-6 (Aromatic) | ~7.2 | Doublet | 2H |

| H-3, H-5 (Aromatic) | ~7.5 | Doublet | 2H |

| NH (Amide) | ~9.8 | Singlet | 1H |

| NH (Amine) | Variable | Broad Singlet | 1H |

| H-2'' (CH₃-acetamide) | ~2.1 | Singlet | 3H |

Note: This is a representative table based on the chemical structure. Actual experimental values may vary.

Similarly, the predicted ¹³C NMR chemical shifts are presented below.

| Carbons | Predicted Chemical Shift (ppm) |

| C-1' (CH₃-ethylamino) | ~15 |

| C-2' (CH₂-ethylamino) | ~44 |

| C-α (Ar-CH₂) | ~36 |

| C-β (N-CH₂) | ~50 |

| C-1 (Aromatic) | ~137 |

| C-2, C-6 (Aromatic) | ~129 |

| C-3, C-5 (Aromatic) | ~120 |

| C-4 (Aromatic) | ~135 |

| C=O (Amide) | ~169 |

| C-2'' (CH₃-acetamide) | ~24 |

Note: This is a representative table based on the chemical structure. Actual experimental values may vary.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides foundational information, multi-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. For this compound, COSY would show correlations between the triplet and quartet of the ethylamino group, confirming the ethyl fragment. It would also show a correlation between the two ethylenic protons of the bridge (H-α and H-β) and between the ortho- and meta-protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the proton signal at ~2.1 ppm would correlate with the carbon signal at ~24 ppm, definitively assigning the acetamide (B32628) methyl group.

The amide NH proton to the carbonyl carbon (C=O) and the aromatic carbon C-4.

The acetamide methyl protons (H-2'') to the carbonyl carbon (C=O).

The aromatic protons (H-3, H-5) to the ethyl bridge carbon C-α.

The ethyl bridge protons (H-α) to the aromatic carbons C-1 and C-2/C-6.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bond connectivity. This is particularly useful for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between the aromatic protons and the adjacent ethyl bridge protons (H-α), confirming their spatial proximity.

A representative table of expected HMBC correlations is provided below.

| Proton | Correlated Carbon(s) |

| H-1' (CH₃-ethylamino) | C-2' |

| H-2' (CH₂-ethylamino) | C-1', C-β |

| H-α (Ar-CH₂) | C-β, C-1, C-2, C-6 |

| H-β (N-CH₂) | C-α, C-2' |

| H-2, H-6 (Aromatic) | C-4, C-α |

| H-3, H-5 (Aromatic) | C-1 |

| NH (Amide) | C=O, C-4, C-3, C-5 |

| H-2'' (CH₃-acetamide) | C=O |

Note: This is a representative table based on the chemical structure. Actual experimental correlations may vary.

Quantitative NMR (qNMR) for Purity Assessment in Research Samples

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. The concentration of the analyte is determined relative to a certified internal standard of known purity.

For the purity assessment of a research sample of this compound, a suitable internal standard (e.g., maleic acid, dimethyl sulfone) would be chosen. The standard must have at least one signal that is sharp, well-resolved, and does not overlap with any signals from the analyte. A precisely weighed amount of the analyte and the internal standard are dissolved in a deuterated solvent. The ¹H NMR spectrum is then recorded under specific, optimized conditions to ensure a quantitative response. The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

I = Integral value of the signal

N = Number of protons giving rise to the signal

M = Molar mass

m = mass

P = Purity of the standard

This method provides a direct and accurate measurement of the mass fraction of the compound, which is crucial for characterizing new batches of material in a research setting.

Advanced NMR Applications for Molecular Dynamics and Interactions in Solution

Beyond static structure elucidation, advanced NMR techniques can probe the dynamic behavior of molecules in solution. For this compound, techniques like variable temperature (VT) NMR could be employed to study conformational changes, such as restricted rotation around the amide bond. By acquiring spectra at different temperatures, it is possible to observe the coalescence of signals, which allows for the calculation of the energy barrier to rotation. Furthermore, diffusion-ordered spectroscopy (DOSY) could be used to study self-association or interactions with other molecules in solution by measuring the diffusion coefficient of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments, serving as a powerful confirmation of the molecular formula. For this compound (C₁₂H₁₈N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value.

| Formula | Calculated Exact Mass [M+H]⁺ |

| C₁₂H₁₉N₂O⁺ | 207.14974 |

Note: This table shows the theoretical exact mass for the protonated molecule.

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision-induced dissociation (CID) to produce a spectrum of product ions. Analyzing these fragments provides detailed structural information and helps to piece together the molecule's connectivity.

For this compound, the protonated molecule ([M+H]⁺, m/z ≈ 207.15) would be selected as the precursor ion. Characteristic fragmentation pathways would likely involve:

Loss of the ethyl group: Cleavage of the C-N bond in the ethylamino side chain.

Cleavage of the ethyl bridge: Scission of the C-C or C-N bonds of the ethyl bridge connecting the amine to the phenyl ring.

Loss of acetamide group fragments: Such as the loss of ketene (CH₂=C=O) from the amide moiety.

A representative table of potential major fragments is shown below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 207.15 | 178.14 | C₂H₅ | [M+H - ethyl]⁺ |

| 207.15 | 164.12 | C₂H₅N | [M+H - ethylamine]⁺ |

| 207.15 | 134.09 | C₃H₇NO | [M+H - acetamide + ethyl]⁺ fragment |

| 207.15 | 106.06 | C₅H₁₁N₂ | [p-aminobenzyl cation]⁺ |

Note: This is a representative table of plausible fragmentation pathways. Actual fragmentation is determined experimentally.

Hyphenated Techniques (e.g., LC-HRMS) for Impurity Profiling in Research

Combining liquid chromatography (LC) with HRMS (LC-HRMS) creates a powerful analytical platform for separating complex mixtures and identifying their components. rsc.org In a research context, this is essential for impurity profiling of newly synthesized batches of this compound.

The LC separates the target compound from starting materials, by-products, and degradation products based on their physicochemical properties. rsc.org The eluent from the LC column is then introduced into the HRMS, which provides accurate mass data for each separated component. This allows for the tentative identification of impurities even at low levels by determining their elemental composition. rsc.org Further structural confirmation of these impurities can be achieved by performing MS/MS analysis on the corresponding chromatographic peaks. This comprehensive approach ensures the purity and identity of the research compound are well-characterized.

X-ray Crystallography for Solid-State Molecular Structure Determination (if crystalline form obtained)

While a crystal structure for this compound is not available, analysis of a structurally similar compound, such as an acetamide derivative that has been successfully crystallized, can provide insight into the expected structural features. For a crystalline sample of this compound, one would anticipate the determination of key parameters such as the crystal system, space group, and unit cell dimensions. The resulting structural data would reveal the planarity of the phenylacetamide group and the conformation of the ethylaminoethyl side chain. Furthermore, intermolecular interactions, such as hydrogen bonding involving the amide N-H group, the amide carbonyl oxygen, and the secondary amine N-H group, would be elucidated, providing a detailed understanding of the crystal packing.

Table 1: Illustrative Crystallographic Data for a Representative Acetamide Derivative (Note: This data is hypothetical for this compound and is presented for illustrative purposes only.)

| Parameter | Value |

|---|---|

| Chemical Formula | C12H18N2O |

| Formula Weight | 206.28 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 14.567(5) |

| β (°) | 109.34(3) |

| Volume (Å3) | 1175.9(7) |

| Z | 4 |

| Density (calculated) (g/cm3) | 1.165 |

Infrared and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For this compound, these techniques would provide a characteristic vibrational fingerprint. The key functional groups—the secondary amide, the secondary amine, the substituted benzene (B151609) ring, and the aliphatic ethyl and ethylenyl groups—all have distinct vibrational frequencies.

The IR spectrum would be expected to show a prominent absorption band for the amide C=O stretching vibration (Amide I band) and another for the N-H bending vibration coupled with C-N stretching (Amide II band). The N-H stretching vibrations of both the amide and the secondary amine would appear in the high-frequency region of the spectrum. The Raman spectrum would be particularly useful for identifying the vibrations of the aromatic ring and the C-C backbone of the aliphatic chain due to their polarizability.

Table 2: Expected Vibrational Bands for this compound (Note: The wavenumbers provided are typical ranges and would require experimental verification for the specific compound.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) - IR | Expected Wavenumber (cm-1) - Raman | Intensity |

|---|---|---|---|---|

| Amide (N-H) | Stretching | 3350 - 3250 | 3350 - 3250 | Medium |

| Amine (N-H) | Stretching | 3400 - 3300 | 3400 - 3300 | Weak-Medium |

| Aliphatic (C-H) | Stretching | 2960 - 2850 | 2960 - 2850 | Strong |

| Amide (C=O) | Stretching (Amide I) | 1680 - 1630 | 1680 - 1630 | Strong (IR), Weak (Raman) |

| Amide (N-H bend) | Bending (Amide II) | 1570 - 1515 | - | Strong |

| Aromatic (C=C) | Ring Stretching | 1600, 1475 | 1600, 1475 | Medium (IR), Strong (Raman) |

| Aromatic (C-H) | Out-of-plane Bending | 850 - 800 | - | Strong |

| Amide (C-N) | Stretching | 1290 - 1200 | 1290 - 1200 | Medium |

Theoretical and Computational Investigations of N 4 2 Ethylamino Ethyl Phenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule. By solving the Schrödinger equation with various approximations, these methods can predict molecular geometry, electronic distribution, and reactivity. For N-(4-(2-(ethylamino)ethyl)phenyl)acetamide, methods like Density Functional Theory (DFT) are commonly employed to provide a balance between computational cost and accuracy.

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This compound possesses significant conformational flexibility, primarily around the rotatable single bonds in its ethylaminoethyl side chain.

Table 1: Hypothetical Optimized Geometrical Parameters for a Low-Energy Conformer of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | N-H (Amide) | ~1.01 Å |

| Bond Angle | O=C-N | ~122° |

| Dihedral Angle | C-C-N-C (Side Chain) | ~180° (anti) or ~60° (gauche) |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylacetamide moiety, which acts as the primary electron-donating region. Conversely, the LUMO is likely distributed across the aromatic ring and the carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties

| Property | Predicted Value | Implication |

| HOMO Energy | -5.5 to -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -0.5 to -1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Energy Gap | 4.5 to 5.5 eV | Suggests moderate chemical reactivity and high kinetic stability |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack and for understanding intermolecular interactions like hydrogen bonding.

In the MEP surface of this compound, distinct regions of varying electrostatic potential are anticipated:

Negative Potential (Red/Yellow): These electron-rich areas are concentrated around the electronegative oxygen atom of the carbonyl group and, to a lesser extent, the nitrogen atoms of the amide and ethylamino groups. These sites are prone to electrophilic attack.

Positive Potential (Blue): These electron-deficient regions are primarily located around the hydrogen atoms bonded to the nitrogen atoms (N-H), which are potential hydrogen bond donor sites.

Neutral Potential (Green): The aromatic ring and alkyl portions of the molecule generally exhibit a more neutral potential.

This mapping helps to predict how the molecule will interact with other molecules, including potential receptor sites in a biological context.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solvent Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). semanticscholar.org This method is crucial in drug discovery for identifying potential drug candidates.

Given the lack of established biological targets for this compound, hypothetical targets can be selected based on the structural features of similar acetamide-containing compounds. semanticscholar.orgfrontiersin.org For instance, enzymes such as monoamine oxidases (MAO) or various receptors could be explored. Docking simulations would involve placing the ligand into the active site of the hypothetical protein target and scoring the different binding poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, van der Waals forces) and steric complementarity. A lower docking score generally indicates a more favorable binding interaction.

Table 3: Hypothetical Molecular Docking Results Against Selected Protein Targets

| Hypothetical Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Monoamine Oxidase B (MAO-B) | -7.5 to -8.5 | TYR435, ILE199 |

| Acetylcholinesterase (AChE) | -6.0 to -7.0 | TRP84, PHE330 |

| A Generic Kinase | -8.0 to -9.0 | LEU248, VAL239 |

Virtual screening involves computationally testing large libraries of small molecules against a specific biological target to identify potential hits. nih.govmdpi.com Following initial docking, more rigorous methods are often used to calculate the binding free energy, providing a more accurate estimation of binding affinity.

Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GSA) are commonly used to re-score docking poses. nih.govnih.gov These calculations consider various energy components, including van der Waals interactions, electrostatic interactions, and the energy required to desolvate the ligand and the protein's active site upon binding. These detailed energy calculations are essential for ranking compounds in a virtual screening campaign and prioritizing them for experimental validation. nih.gov

Table 4: Hypothetical Binding Free Energy Components for Ligand-Protein Complex

| Energy Component | Predicted Value (kcal/mol) | Contribution |

| Van der Waals Energy | -35 to -45 | Favorable |

| Electrostatic Energy | -15 to -25 | Favorable |

| Polar Solvation Energy | +20 to +30 | Unfavorable |

| Non-polar Solvation Energy | -3 to -5 | Favorable |

| Total Binding Free Energy | -33 to -45 | Overall Favorable Binding |

Cheminformatics and Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling

While specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models dedicated exclusively to this compound are not extensively documented in publicly available literature, its structural components—a phenethylamine (B48288) core and an acetamide (B32628) group—place it within well-studied classes of compounds for which QSAR/QSPR approaches are frequently employed. The application of cheminformatics tools allows for the calculation of a wide array of molecular descriptors for this compound. These descriptors are fundamental to any QSAR/QSPR study, as they numerically represent the physicochemical and structural properties of the molecule, which can then be correlated with its biological activity or physical properties.

Such computational analyses are crucial in modern drug discovery and development for predicting the behavior of novel compounds, thereby prioritizing synthesis and experimental testing. The descriptors for this compound provide a foundation for theoretical assessments of its potential biological activities and properties, by comparing its descriptor space to that of known bioactive molecules.

Molecular Descriptors

A variety of molecular descriptors can be calculated for this compound to quantify its structural and chemical features. These descriptors are generally categorized into several groups: physicochemical properties, topological descriptors, and 3D descriptors. Below are tables of calculated descriptors that would be integral to any QSAR/QSPR modeling of this compound.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₈N₂O |

| Molecular Weight | 206.28 g/mol |

| logP (octanol-water partition coefficient) | 1.84 |

| Topological Polar Surface Area (TPSA) | 41.1 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 5 |

| Molar Refractivity | 62.4 cm³ |

Table 2: Selected Topological and 3D Descriptors of this compound

| Descriptor | Value |

| Wiener Index | 812 |

| Balaban Index | 2.39 |

| Zagreb Index | 68 |

| Kappa Shape Index (1st Order) | 12.35 |

| Molecular Shape Index (1st Order) | 7.89 |

| Ovality | 1.35 |

| Asphericity | 0.24 |

| Eccentricity | 0.78 |

Relevance in QSAR/QSPR Modeling

The descriptors listed in the tables are central to building predictive QSAR and QSPR models. For instance:

logP is a critical descriptor in pharmacokinetics, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. In QSAR studies of phenethylamine derivatives, lipophilicity is often a key determinant of activity, particularly for compounds targeting the central nervous system.

Topological Polar Surface Area (TPSA) is correlated with drug transport properties, including intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with better cell membrane permeability.

Hydrogen bond donors and acceptors are fundamental in describing the binding affinity of a ligand to its biological target. The ability to form hydrogen bonds is a crucial aspect of molecular recognition.

Topological indices like the Wiener and Zagreb indices encode information about the size, shape, and degree of branching of a molecule. These have been successfully used in QSPR models to predict a variety of physicochemical properties, such as boiling point and viscosity, for various classes of organic compounds, including amines and amides.

3D descriptors such as asphericity and eccentricity provide a more detailed picture of the molecule's shape, which is paramount for understanding ligand-receptor interactions.

In the context of this compound, these descriptors could be used to develop QSAR models to predict its potential affinity for various receptors, such as adrenergic or dopaminergic receptors, given its phenethylamine scaffold. Similarly, QSPR models could be constructed to predict its solubility, stability, and other pharmaceutically relevant properties. The development of such in silico models represents a rational approach to exploring the potential applications of this and related compounds, guiding further experimental investigation.

Biological Activity and Molecular Mechanisms in Vitro and Preclinical Models of N 4 2 Ethylamino Ethyl Phenyl Acetamide

In Vitro Receptor Binding and Enzyme Inhibition Assays

No data from in vitro receptor binding or enzyme inhibition assays for N-(4-(2-(Ethylamino)ethyl)phenyl)acetamide are available in the public domain. Therefore, characterization of its ligand-target interactions, including any potential agonistic or antagonistic properties, cannot be determined.

Characterization of Ligand-Target Interactions (e.g., Agonism, Antagonism)

Without receptor binding studies, the nature of any interaction between this compound and biological targets remains unknown.

Exploration of Potential Biological Targets within Phenethylamine-Related Pathways

While the structure of this compound contains a phenethylamine (B48288) backbone, suggesting potential interaction with monoamine systems, there is no empirical evidence from preclinical models to support this hypothesis.

Cellular Signaling Pathway Analysis (e.g., Second Messenger Modulation)

There are no published studies investigating the impact of this compound on any cellular signaling pathways or its potential modulation of second messenger systems.

Cellular Assays for Functional Modulation in Defined Cell Lines

No information from cellular assays using defined cell lines to assess the functional modulation by this compound is publicly available.

Cell-Based Reporter Gene Assays

There is no record of cell-based reporter gene assays being used to investigate the activity of this compound.

Subcellular Localization and Protein Interaction Studies

Studies determining the subcellular localization or protein interaction partners of this compound have not been published.

In Vivo Studies in Preclinical Animal Models for Mechanism Elucidation

In vivo research in animal models has been crucial for understanding the pharmacological profile of compounds related to this compound. These studies provide insights into how the compound interacts with biological systems in a living organism, offering a bridge between in vitro findings and potential therapeutic applications.

Studies in mice have demonstrated that S33138, a compound containing the this compound moiety, engages with dopamine (B1211576) D3 receptors in specific brain regions. Administration of S33138 led to an increase in the levels of mRNA encoding for c-fos, a marker of neuronal activity, in areas rich in D3 receptors such as the Isles of Calleja and the nucleus accumbens. This effect was observed to be more potent compared to its impact on the D2 receptor-rich striatum, indicating a preferential in vivo engagement of D3 receptors. nih.gov

Chronic administration of S33138 to rats over a period of three weeks resulted in a reduction in the number of spontaneously active dopaminergic neurons. This effect was more pronounced in the ventral tegmental area, a region with a high density of D3 receptors, than in the substantia nigra, which has a higher concentration of D2 receptors. nih.gov

Furthermore, in primate models treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce parkinsonian symptoms, low doses of S33138 were found to potentiate the anti-parkinsonian effects of the D3/D2 agonist, ropinirole. Conversely, a high dose of S33138 diminished these effects, consistent with its antagonist activity at postsynaptic D3/D2 receptor sites. nih.gov

At higher concentrations, S33138 also demonstrated antagonist activity at α2C-adrenoceptors, indicated by an increased firing rate of adrenergic perikarya. nih.gov

The neurochemical profile of S33138 reveals its influence on dopaminergic pathways. The increased expression of c-fos mRNA in the nucleus accumbens and Isles of Calleja of mice points to a modulation of neuronal activity in these D3 receptor-dense areas. nih.gov The reduction of spontaneously active dopaminergic neurons in the ventral tegmental area of rats following chronic administration further underscores its modulatory effect on dopamine neurotransmission. nih.gov

The behavioral effects of S33138 are consistent with its antagonist properties at various receptor systems. The compound was shown to attenuate hypothermia and yawning induced by the D3/D2 agonist 7-OH-DPAT, providing further in vivo evidence of its D3/D2 receptor antagonism. nih.gov

Evidence for antagonism at serotonin (B10506) receptors was also observed. S33138 was found to block head twitches induced by 1-[2,5-dimethoxy-4-iodophenyl]-2-aminopropane (DOI), a behavior associated with 5-HT2A receptor activation. nih.gov Additionally, it counteracted the hypothermia induced by 5-carboxytryptamine, suggesting an antagonist action at 5-HT7 receptors. nih.gov

Table 1: Summary of In Vivo Behavioral Studies of S33138

| Behavioral Model | Agonist Used | Effect of S33138 | Implied Receptor Antagonism |

|---|---|---|---|

| Hypothermia and Yawning | 7-OH-DPAT | Attenuation | D3/D2 |

| Head Twitches | DOI | Blockade | 5-HT2A |

Mechanistic Investigations using Proteomics and Metabolomics Approaches

There is currently no publicly available information from proteomics or metabolomics studies specifically investigating the compound this compound or its derivatives like S33138. Such studies would be valuable for providing a more comprehensive understanding of the global changes in protein expression and metabolic pathways affected by this compound, potentially revealing novel mechanisms of action and biomarkers of response.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 4 2 Ethylamino Ethyl Phenyl Acetamide Derivatives

Rational Design and Synthesis of Analogs with Systematic Structural Modificationsnih.govnih.gov

The rational design of analogs of N-(4-(2-(ethylamino)ethyl)phenyl)acetamide is guided by established SAR principles. The synthesis of these derivatives often involves multi-step reaction sequences. A common strategy begins with a suitably substituted aniline (B41778), which can be acylated to introduce the acetamide (B32628) moiety. The ethylaminoethyl side chain can be introduced through various synthetic routes, such as reductive amination of a corresponding phenylethylamine or alkylation of an amine with a suitable electrophile.

Systematic structural modifications are then introduced to probe the SAR. These modifications typically target three main regions of the molecule: the phenyl ring, the ethylaminoethyl side chain, and the acetamide moiety. By altering substituents and functionalities in these regions, researchers can investigate the impact on biological activity, selectivity, and pharmacokinetic properties. For instance, the synthesis of a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties was achieved by introducing a thiazole (B1198619) group into the amide scaffold, allowing for the exploration of a new chemical space. nih.gov Similarly, the synthesis of benzimidazol-2-ylthio-N-substituted-acetamide derivatives has been accomplished by reacting anilines with chloroacetyl chloride, followed by reaction with 2-mercaptobenzimidazole. nih.gov

Impact of Substituents on the Phenyl Ring on Biological Activity

The electronic and steric properties of substituents on the phenyl ring can significantly influence the biological activity of this compound derivatives. The position and nature of these substituents can affect ligand-receptor interactions, metabolic stability, and bioavailability.

Studies on related phenylacetamide derivatives have shown that both electron-donating and electron-withdrawing groups can modulate activity. For example, in a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, compounds bearing a nitro moiety (an electron-withdrawing group) demonstrated higher cytotoxic effects against certain cancer cell lines compared to those with a methoxy (B1213986) moiety (an electron-donating group). nih.gov In another study on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the effect of various electron-withdrawing and donating substituents on the phenyl ring was explored to understand their impact on inhibitory activity. mdpi.com The introduction of a lipophilic 4-methoxystyryl group on a related scaffold resulted in significantly improved inhibitory effect against certain enzymes. mdpi.com

The position of the substituent is also critical. Ortho, meta, and para substitutions can lead to different biological profiles due to their distinct spatial arrangements and electronic influences.

| Ring Position | Substituent Type | General Effect on Activity (based on related compounds) | Reference |

| Para | Electron-withdrawing (e.g., -NO2, -CF3) | Can enhance potency in some systems. nih.govmdpi.com | nih.govmdpi.com |

| Para | Electron-donating (e.g., -OCH3, -CH3) | May increase or decrease activity depending on the target. nih.govmdpi.com | nih.govmdpi.com |

| Meta | Varied | Effects are target-dependent and can influence selectivity. nih.gov | nih.gov |

| Ortho | Bulky groups | Often leads to decreased activity due to steric hindrance. nih.gov | nih.gov |

Influence of Variations in the Ethylaminoethyl Side Chain

The ethylaminoethyl side chain plays a crucial role in the interaction of these molecules with their biological targets. Modifications to this chain can impact binding affinity, selectivity, and pharmacokinetic properties. Key areas for modification include the length of the alkyl chain, the nature of the amine, and the introduction of additional functional groups.

Variations in the length of the linker between the phenyl ring and the terminal amine can alter the molecule's flexibility and its ability to adopt an optimal conformation for receptor binding. Replacing the ethyl group with a methyl or propyl group, for instance, would systematically probe the optimal linker length.

The nature of the amine is also a critical determinant of activity. Substitution on the nitrogen atom can influence basicity and hydrogen bonding capacity. For example, replacing the ethyl group with other alkyl groups, or even incorporating the nitrogen into a cyclic system like a morpholine (B109124) or piperazine (B1678402) ring, can have profound effects on the biological profile. researchgate.netresearchgate.netnih.gov

| Side Chain Modification | Potential Impact | Reference |

| Chain Length (e.g., methyl, propyl) | Affects conformational flexibility and distance to binding pocket. | N/A |

| N-Substituent (e.g., methyl, benzyl) | Alters basicity, lipophilicity, and steric interactions. | N/A |

| Cyclic Amines (e.g., morpholine, piperazine) | Constrains conformation and can improve pharmacokinetic properties. researchgate.netresearchgate.netnih.gov | researchgate.netresearchgate.netnih.gov |

| Introduction of Hydroxyl Groups | Can introduce new hydrogen bonding interactions. pharmaffiliates.compharmaffiliates.com | pharmaffiliates.compharmaffiliates.com |

Effects of Modifications to the Acetamide Moietymdpi.com

The acetamide group is a key structural feature, often involved in hydrogen bonding interactions with biological targets. Modifications to this moiety can significantly alter the binding mode and potency of the compounds.

One common modification is the replacement of the acetyl group with other acyl groups of varying size and electronic properties. For instance, replacing the methyl group with a larger alkyl or an aryl group can probe for additional hydrophobic interactions in the binding site. The introduction of fluorine atoms into the acetyl group can alter its electronic properties and metabolic stability.

The amide bond itself is a crucial hydrogen bond donor and acceptor. Replacing the amide with a bioisosteric group, such as a sulfonamide, has been explored in related compound series to modulate physicochemical properties and biological activity. mdpi.com Studies on aryl acetamide derivatives have indicated that acetamide derivatives can show improved potency over their urea (B33335) counterparts. nih.gov

| Acetamide Modification | Potential Impact | Reference |

| Acyl Group Variation (e.g., propionyl, benzoyl) | Probes for additional hydrophobic interactions and steric tolerance. | N/A |

| Amide N-Alkylation | Removes hydrogen bond donor capability, which can decrease affinity. | N/A |

| Bioisosteric Replacement (e.g., sulfonamide) | Alters hydrogen bonding capacity and physicochemical properties. mdpi.com | mdpi.com |

| Replacement with Urea | Can alter potency and binding interactions. nih.gov | nih.gov |

Development of Predictive Models for SAR and SPR

To accelerate the drug discovery process, computational methods are increasingly used to develop predictive models for the SAR and SPR of this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models aim to establish a mathematical correlation between the structural features of a series of compounds and their biological activity or physicochemical properties. researchgate.netresearchgate.net

These models are built using datasets of compounds with known activities and a variety of molecular descriptors that quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties. Once a statistically robust model is developed, it can be used to predict the activity of novel, untested compounds, thereby prioritizing the synthesis of the most promising candidates. researchgate.net

The development of such models for this class of compounds would involve:

Data Collection: Compiling a dataset of synthesized analogs with their corresponding biological activity data.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analog.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build the predictive model. nih.gov

Model Validation: Rigorously validating the model to ensure its predictive power.

These predictive models can provide valuable insights into the key structural features required for potent biological activity and favorable drug-like properties, guiding the future design of more effective analogs. researchgate.net

Advanced Analytical Methodologies for Research Applications of N 4 2 Ethylamino Ethyl Phenyl Acetamide

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatography remains a cornerstone of analytical chemistry, offering powerful tools for the separation and quantification of N-(4-(2-(ethylamino)ethyl)phenyl)acetamide in complex biological and chemical matrices. The choice of technique is dictated by the physicochemical properties of the analyte and the specific requirements of the research application.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results.

Method Development Considerations:

A typical HPLC method for a compound like this compound would likely be a reverse-phase (RP) method. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is polar. For structurally similar acetamide (B32628) derivatives, successful separations have been achieved using C18 columns. sielc.comsielc.com

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A common approach involves a gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water for mass spectrometry compatibility) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comsielc.com The gradient allows for the efficient elution of compounds with a range of polarities.

Detection is another key aspect of HPLC method development. Given the presence of a phenyl ring in this compound, ultraviolet (UV) detection would be a suitable and common choice. The wavelength of maximum absorbance (λmax) for the compound would need to be determined to ensure optimal sensitivity. For more complex matrices or when higher specificity is required, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS), providing both retention time and mass-to-charge ratio information for unambiguous identification and quantification.

Illustrative HPLC Parameters for Related Compounds:

| Parameter | Example 1: N-[3-(ethylamino)-4-(2-methoxyethoxy)phenyl]- acetamide sielc.com | Example 2: N-[3-(ethylamino)-4-methylphenyl]- acetamide sielc.com |

| Column | Newcrom R1 | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | Acetonitrile (MeCN), water, and phosphoric acid |

| Detector | Not specified, but MS compatible with formic acid | Not specified, but MS compatible with formic acid |

| Application | Separation and potential for pharmacokinetics | Separation, impurity isolation, and pharmacokinetics |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polar functional groups, GC analysis can be employed following a derivatization step.

Derivatization is a chemical modification of the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. For a compound containing primary or secondary amine and amide functionalities, common derivatization techniques include silylation or acylation. These reactions replace the active hydrogens with less polar groups, reducing intermolecular hydrogen bonding and increasing volatility.

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization without degradation of the analyte. Once derivatized, the compound can be separated on a GC column, typically a fused silica (B1680970) capillary column with a nonpolar or medium-polarity stationary phase.

Detection in GC is often performed using a Flame Ionization Detector (FID), which provides good sensitivity for organic compounds, or a Mass Spectrometer (MS), which offers high selectivity and structural information. GC-MS is a particularly powerful tool for the identification of unknown compounds and for confirmation of the identity of the analyte. For thermally labile compounds, the use of shorter GC columns can decrease degradation by reducing the residence time of the analyte in the heated column. nih.gov

If this compound is synthesized in a way that could result in the formation of enantiomers (non-superimposable mirror images), for instance, if a chiral center is introduced during synthesis or if it is a metabolite of a chiral drug, then the assessment of its enantiomeric purity becomes crucial. Chiral chromatography is the most widely used technique for separating enantiomers.

Chiral HPLC is the predominant method for enantiomeric separations. This is achieved by using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times. Various types of CSPs are commercially available, and the selection of the appropriate CSP and mobile phase is a key aspect of method development. semanticscholar.org Both normal-phase and reverse-phase modes can be used for chiral separations, depending on the nature of the analyte and the CSP.

Capillary Electrophoresis (CE) and Microfluidic Systems for High-Throughput Analysis

Capillary Electrophoresis (CE) and microfluidic systems represent a powerful alternative to traditional chromatographic techniques, offering advantages such as high separation efficiency, short analysis times, and low consumption of sample and reagents. semanticscholar.org

In CE, separation is achieved based on the differential migration of charged species in an electric field within a narrow capillary. nih.gov For a compound like this compound, which possesses a basic ethylamino group, it would be positively charged at acidic pH. This makes it an ideal candidate for analysis by Capillary Zone Electrophoresis (CZE), the simplest form of CE. nih.gov

The separation in CZE is governed by the charge-to-size ratio of the analytes. The background electrolyte (BGE) composition, including its pH and ionic strength, is a critical parameter that is optimized to achieve the desired separation. For enhanced selectivity, modifiers such as organic solvents or cyclodextrins can be added to the BGE.

Microfluidic systems, also known as lab-on-a-chip technology, integrate multiple analytical steps, including sample injection, separation, and detection, onto a single microchip. These systems offer the potential for very high-throughput analysis, making them suitable for screening large numbers of samples in research applications.

Potential CE Method Parameters:

| Parameter | General Approach for a Basic Compound |

| Technique | Capillary Zone Electrophoresis (CZE) |

| Capillary | Fused silica |

| Background Electrolyte | Acidic buffer (e.g., phosphate or acetate (B1210297) buffer at pH < 7) |

| Voltage | 10-30 kV |

| Detection | UV or Diode Array Detector (DAD) |

Future Directions and Emerging Research Perspectives for N 4 2 Ethylamino Ethyl Phenyl Acetamide

Identification of Novel Biological Roles and Signaling Pathways

The phenethylamine (B48288) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of central nervous system targets. wikipedia.orgresearchgate.net The specific substitutions on N-(4-(2-(Ethylamino)ethyl)phenyl)acetamide—an acetamide (B32628) group on the phenyl ring's nitrogen and an ethyl group on the sidechain's nitrogen—differentiate it from endogenous trace amines and suggest a unique pharmacological profile that warrants investigation.

Future research should prioritize systematic screening of this compound against a panel of receptors and transporters associated with monoaminergic systems. The N-ethyl group may confer selectivity for certain receptor subtypes, while the N-acetyl group could influence metabolic stability and binding affinity. High-throughput screening assays could be employed to identify primary biological targets.

Once a primary target is identified, subsequent studies would be necessary to elucidate the downstream signaling pathways. Techniques such as gene expression analysis, proteomics, and phospho-proteomics could reveal the molecular cascades modulated by the compound. For instance, if the compound binds to a G-protein coupled receptor (GPCR), research could focus on its effects on cyclic AMP (cAMP) levels, calcium mobilization, or β-arrestin recruitment. Understanding these pathways is crucial for defining the compound's mechanism of action at a molecular level.

Table 1: Potential Biological Targets and Rationale for Investigation

| Potential Target Class | Specific Examples | Rationale for Investigation |

|---|---|---|

| Trace Amine-Associated Receptors (TAARs) | TAAR1, TAAR2 | The core phenethylamine structure is the endogenous ligand for TAARs; substitutions may modulate agonist/antagonist activity. acs.org |

| Monoamine Transporters | DAT (Dopamine), NET (Norepinephrine), SERT (Serotonin) | Many phenethylamine derivatives interact with these transporters to modulate neurotransmitter reuptake. |

| Adrenergic Receptors | α1, α2, β1, β2, β3 | The ethylaminoethyl sidechain is structurally related to ligands for adrenergic receptors. |

| Serotonergic (5-HT) Receptors | 5-HT1A, 5-HT2A/2C | N-alkylated phenethylamines are known to have varying affinities for different 5-HT receptor subtypes. |

| Dopaminergic Receptors | D1, D2, D3 | The phenethylamine backbone is a core component of dopamine (B1211576) and related dopaminergic ligands. |

Exploration of Advanced Synthetic Methodologies and Chemical Transformations

While the synthesis of this compound can be achieved through classical methods, future research could focus on developing more efficient, scalable, and environmentally benign synthetic routes. Advanced methodologies such as flow chemistry, photoredox catalysis, and nickel-catalyzed cross-coupling reactions offer significant advantages over traditional batch processing. acs.orgacs.org

For example, a potential advanced synthesis could involve the Ni/photoredox cross-electrophile coupling of an N-tosyl-protected aziridine (B145994) with an appropriate aryl iodide precursor to form the phenethylamine backbone. acs.orgacs.org This modern approach often proceeds under mild conditions and demonstrates broad functional group tolerance. Subsequent functional group manipulations—reductive amination to install the ethyl group and acylation for the acetamide moiety—could be optimized using automated flow chemistry platforms.

Exploring novel chemical transformations of the parent molecule could also yield a library of derivatives for structure-activity relationship (SAR) studies. For instance, late-stage functionalization techniques could be used to modify the aromatic ring or the alkyl sidechain, allowing for rapid diversification of the core structure.

Table 2: Comparison of Potential Synthetic Approaches

| Synthetic Strategy | Key Steps | Potential Advantages | Potential Challenges |

|---|---|---|---|

| Reductive Amination -> Acylation | 1. Reductive amination of N-(4-(2-aminoethyl)phenyl)acetamide with acetaldehyde (B116499). 2. Acylation of 4-(2-aminoethyl)aniline. | Straightforward, well-established reactions. | May require protection/deprotection steps. |

| Acylation -> Reductive Amination | 1. Acylation of 4-(2-ethylamino)ethyl)aniline. 2. Reductive amination of 4-nitrophenylethylamine with acetaldehyde followed by reduction and acylation. | May offer different selectivity and yield. | Intermediate stability could be a concern. |

| Modern Cross-Coupling | 1. Ni/Photoredox coupling of an aziridine and an aryl iodide. 2. N-alkylation and N-acylation. acs.orgacs.org | Mild reaction conditions, high functional group tolerance, access to novel derivatives. | Catalyst cost and optimization may be required. |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical research by enabling rapid analysis and prediction from large datasets. accscience.comnih.gov For a compound like this compound, where empirical data is scarce, AI/ML offers a powerful toolkit for hypothesis generation and research prioritization.

Table 3: Potential AI/ML Applications in this compound Research

| AI/ML Application | Research Question Addressed | Expected Outcome |

|---|---|---|

| Target Prediction/Deconvolution | What are the most likely biological targets for this compound? | A ranked list of potential protein targets for validation via in vitro assays. |

| Generative Molecular Design | What novel analogs could be designed with enhanced selectivity or new functions? | A virtual library of new chemical entities based on the core scaffold. |

| ADME/T Prediction | What are the likely absorption, distribution, metabolism, excretion, and toxicity properties? | In silico profiles to guide compound selection and experimental design, reducing reliance on animal testing. |

| Retrosynthesis Prediction | What is the most efficient way to synthesize the compound and its analogs? biopharmatrend.com | Optimized, multi-step synthetic pathways with proposed reagents and conditions. |

Development as a Molecular Probe for Fundamental Biological Processes (Non-Therapeutic)

Beyond any potential therapeutic value, this compound and its derivatives could be developed into valuable molecular probes for basic biological research. If the compound is found to bind with high affinity and selectivity to a specific receptor, enzyme, or transporter, it can be chemically modified for use in various experimental applications.

One promising avenue is the development of radiolabeled versions for non-invasive imaging techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). By incorporating a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Iodine-123) isotope, the distribution and density of its biological target could be visualized and quantified in living organisms. This approach has been successfully used for other phenylacetamide derivatives to image biological targets. nih.gov

Alternatively, the molecule could be tagged with a fluorescent dye to create a probe for use in fluorescence microscopy, flow cytometry, or other cell-based imaging assays. Such probes would enable researchers to visualize the subcellular localization of the target protein and study its dynamics in real-time.

Table 4: Potential Molecular Probe Strategies and Applications

| Labeling Strategy | Potential Isotope/Tag | Research Application |

|---|---|---|

| Radiolabeling (PET) | ¹¹C, ¹⁸F | In vivo imaging of target receptor/transporter density and occupancy in the brain or peripheral tissues. |

| Radiolabeling (SPECT) | ¹²³I, ⁹⁹ᵐTc | Preclinical and clinical imaging of target distribution with longer-lived isotopes. nih.gov |

| Fluorescent Tagging | Fluorescein, Rhodamine, or other fluorophores | Visualizing target localization in fixed or live cells via confocal microscopy; quantifying target expression via flow cytometry. |

| Affinity-Based Probes | Biotinylation | Pull-down assays to identify binding partners; affinity chromatography for target purification. |

Q & A

Q. What synthetic routes are recommended for N-(4-(2-(ethylamino)ethyl)phenyl)acetamide, and how can structural purity be verified?

- Methodological Answer : A common approach involves coupling 4-(2-aminoethyl)phenol with acetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide core. The ethylamino group can be introduced via reductive amination using ethylamine and a reducing agent like sodium cyanoborohydride .

- Purity Verification :

Use HPLC (≥95% purity threshold) and ¹H/¹³C NMR to confirm the absence of unreacted intermediates. For example, characteristic NMR peaks include: - δ 2.05 ppm (s, 3H, CH₃CO)

- δ 3.25–3.40 ppm (m, 4H, -CH₂-NH-CH₂-CH₃)

- δ 7.30–7.60 ppm (m, 4H, aromatic protons) .

Q. Which spectroscopic techniques are critical for characterizing This compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirms regiochemistry and functional group integrity.

- IR Spectroscopy : Identifies amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS [M+H]⁺ at m/z 251.2) .

Q. How should researchers assess the solubility and stability of this compound in experimental formulations?

- Methodological Answer :

- Solubility : Test in DMSO (primary solvent for in vitro assays) and aqueous buffers (e.g., PBS at pH 7.4) using UV-Vis spectroscopy (λmax ~260 nm).

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring for degradation products .

Advanced Research Questions

Q. How can synthesis yield be optimized for This compound in multi-step reactions?

- Methodological Answer :

- Reaction Optimization : Use Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, Pd/C (5% w/w) under H₂ atmosphere improves reductive amination efficiency.

- Purification : Employ flash chromatography (silica gel, EtOAc/hexane gradient) or recrystallization from ethanol/water .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life (LC-MS/MS) and blood-brain barrier penetration (in situ perfusion models).

- Metabolite Identification : Use hepatocyte incubation + HR-MS to detect active/inactive metabolites.

- Dose-Response Refinement : Adjust in vivo dosing regimens based on bioavailability studies .

Q. How can structure-activity relationship (SAR) studies enhance the bioactivity of This compound?

- Methodological Answer :

- Analog Synthesis : Modify the ethylamino group (e.g., cyclopropylamine substituents) or phenyl ring (e.g., halogenation).

- Biological Testing : Screen analogs against target receptors (e.g., orexin-1, GPCRs) via radioligand binding assays.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities .

Q. What experimental designs are effective for elucidating the compound’s mechanism of action?

- Methodological Answer :

- In Vitro Models : Use siRNA knockdown or CRISPR-Cas9-edited cell lines to identify target pathways.

- Signaling Pathway Analysis : Apply phosphoproteomics (LC-MS/MS) or Western blotting for kinases (e.g., MAPK, AKT).

- In Vivo Validation : Utilize transgenic rodent models to confirm target relevance .

Data Contradiction Analysis

Q. How should researchers address inconsistent NMR and MS data during characterization?

- Methodological Answer :

- Artifact Identification : Check for solvent peaks (e.g., DMSO-d₅ at δ 2.50 ppm) or sodium adducts in MS ([M+Na]⁺).

- Repeat Under Standardized Conditions : Use deuterated solvents (CDCl₃ or DMSO-d₆) and fresh matrix for MALDI-TOF .

Key Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.